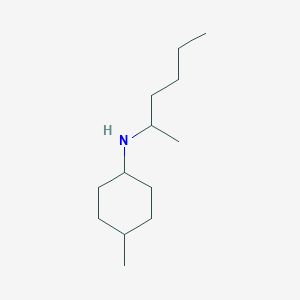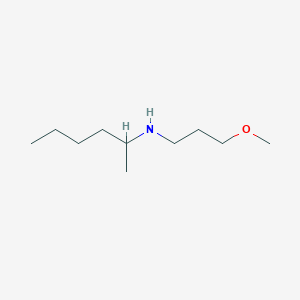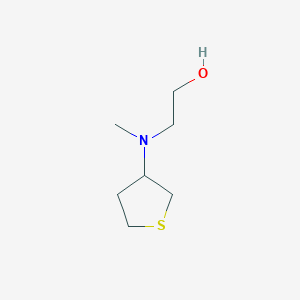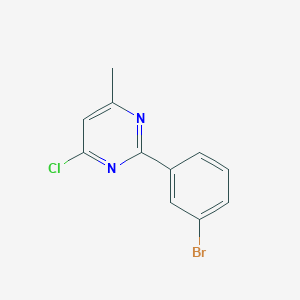
3-(Cyclohexylmethoxy)-4-methylaniline
描述
3-(Cyclohexylmethoxy)-4-methylaniline is an organic compound that features a cyclohexylmethoxy group attached to the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)-4-methylaniline typically involves the reaction of 4-methylaniline with cyclohexylmethanol under specific conditions. One common method is the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution to attach the cyclohexylmethoxy group to the aniline ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
3-(Cyclohexylmethoxy)-4-methylaniline can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms or other functional groups onto the aniline ring .
科学研究应用
3-(Cyclohexylmethoxy)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-(Cyclohexylmethoxy)-4-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, and others depending on the specific application .
相似化合物的比较
Similar Compounds
3-(Cyclohexylmethoxy)-4-nitroaniline: Similar structure but with a nitro group instead of a methyl group.
4-(Cyclohexylmethoxy)aniline: Lacks the methyl group on the aniline ring.
3-(Cyclohexylmethoxy)-4-chloroaniline: Contains a chlorine atom instead of a methyl group
Uniqueness
3-(Cyclohexylmethoxy)-4-methylaniline is unique due to the presence of both the cyclohexylmethoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
属性
IUPAC Name |
3-(cyclohexylmethoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLCTFXUHCGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461255.png)
amine](/img/structure/B1461258.png)



![1-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1461264.png)



![3-[(2-Ethoxyethoxy)methyl]-2-methylaniline](/img/structure/B1461268.png)



![2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1461275.png)
